

# Preliminary Technical Guide: 2,4-Difluoro-3-methoxyphenol

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## Compound of Interest

Compound Name: 2,4-Difluoro-3-methoxyphenol

Cat. No.: B1306883

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## Abstract

This technical guide provides a preliminary investigation into **2,4-Difluoro-3-methoxyphenol**, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. This document collates available information on its chemical properties, outlines a putative synthesis strategy, and discusses its potential as a building block in the development of novel active pharmaceutical ingredients (APIs). Due to the limited publicly available data on this specific molecule, this guide also extrapolates information from structurally related compounds to provide insights into its likely characteristics and safe handling procedures. Further experimental validation is required to confirm the data presented herein.

## Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.<sup>[1]</sup> Phenolic compounds, on the other hand, are a well-established class of molecules with a wide range of biological activities.<sup>[2]</sup> The convergence of these two features in **2,4-Difluoro-3-methoxyphenol** suggests its potential as a valuable scaffold or intermediate in the synthesis of novel therapeutic agents. This guide aims to provide a foundational understanding of this compound for researchers and professionals in the field of drug development.

## Chemical and Physical Properties

Precise experimental data for **2,4-Difluoro-3-methoxyphenol** is not readily available in the public domain. The following table summarizes its basic chemical identifiers and includes predicted properties based on its structure.

Property	Value	Source
IUPAC Name	2,4-Difluoro-3-methoxyphenol	N/A
CAS Number	886499-27-0	N/A
Molecular Formula	C <sub>7</sub> H <sub>6</sub> F <sub>2</sub> O <sub>2</sub>	N/A
Molecular Weight	160.12 g/mol	N/A
Predicted Boiling Point	238.4 ± 35.0 °C	N/A
Predicted Density	1.43 ± 0.1 g/cm <sup>3</sup>	N/A
Predicted pKa	8.5 ± 0.2	N/A

## Synthesis and Purification

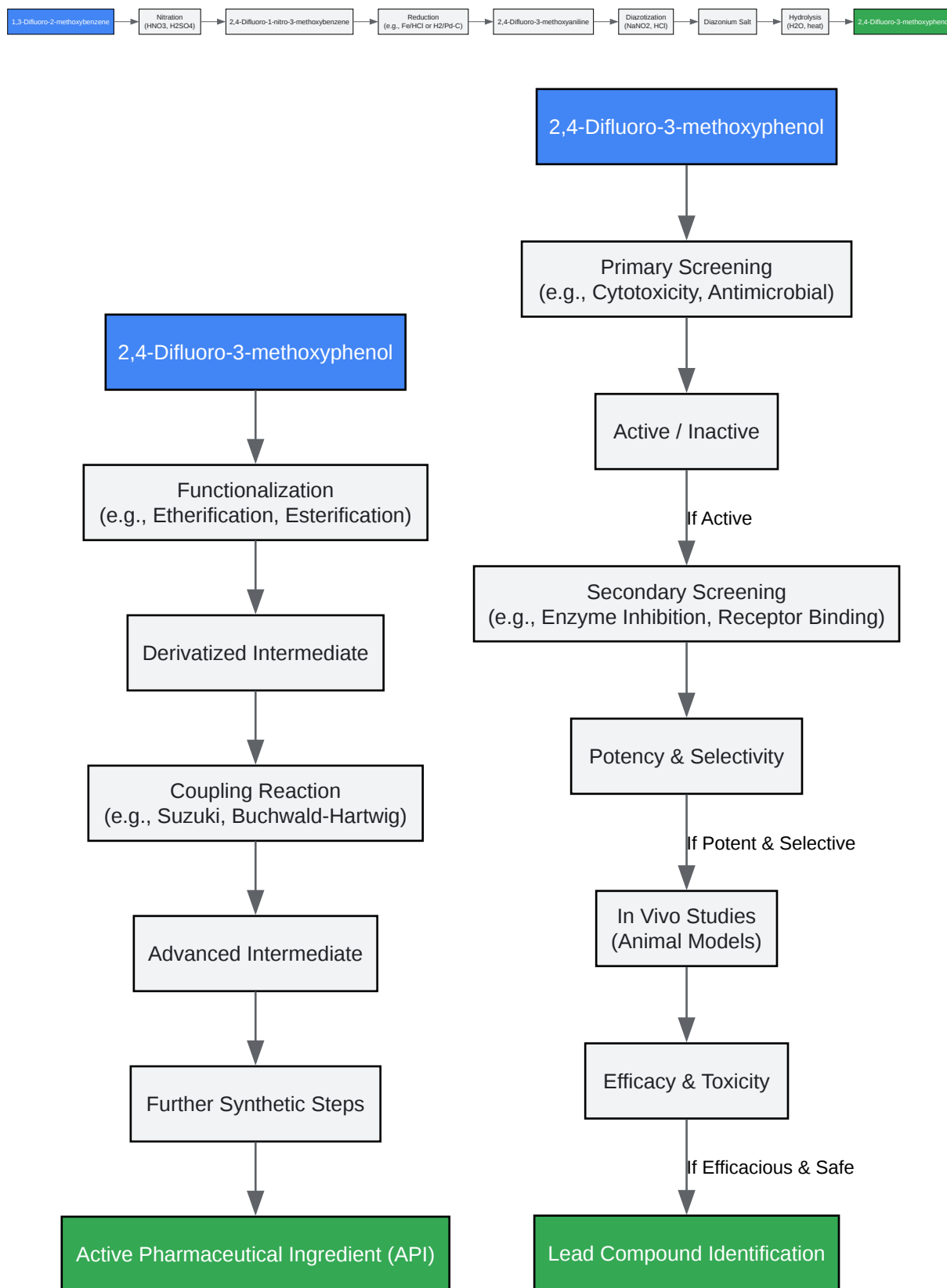
A detailed, validated experimental protocol for the synthesis of **2,4-Difluoro-3-methoxyphenol** is not currently published. However, a plausible synthetic route can be conceptualized based on established methodologies for the synthesis of related fluorinated and methoxylated phenols. One potential pathway involves the multi-step transformation of 1,3-difluoro-2-methoxybenzene.

## Proposed Synthetic Pathway

A potential synthetic route could involve the following key steps:

- Nitration of 1,3-difluoro-2-methoxybenzene to introduce a nitro group onto the aromatic ring.
- Reduction of the nitro group to an amine, yielding 2,4-difluoro-3-methoxyaniline.
- Diazotization of the aniline followed by hydrolysis of the diazonium salt to afford the target **2,4-Difluoro-3-methoxyphenol**.

This proposed pathway is illustrated in the workflow diagram below.



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## References

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